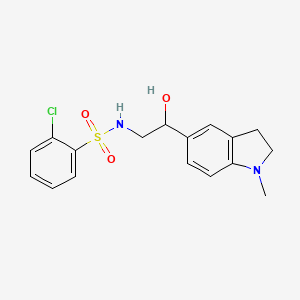
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C20H25NO4S and its molecular weight is 375.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Methods : Various methods have been developed to synthesize pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate and similar compounds, showcasing the versatility in synthesizing pyran derivatives with potential therapeutic applications (Saranya et al., 2020).
Structural Analysis : Structural determination of pyran derivatives, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been conducted through single-crystal X-ray diffraction studies. This highlights the importance of structural analysis in understanding the properties of pyran derivatives (Prabhuswamy et al., 2016).
Chemical Properties and Applications
Corrosion Inhibition : Pyran derivatives have been evaluated for their role in corrosion inhibition, particularly for mild steel in acidic solutions. Their efficiency in preventing corrosion demonstrates their potential utility in industrial applications (Saranya et al., 2020).
Electrochemical Properties : The introduction of different acceptor groups in pyran derivatives has been studied for their impact on electrochemical and electrochromic properties. Such studies are crucial for developing materials with specific electronic or photonic characteristics (Hu et al., 2013).
Antimicrobial Activity : Some pyran derivatives have demonstrated potential antimicrobial activity, indicating their potential use in developing new antimicrobial agents. This includes the evaluation of their activity against various bacterial and fungal strains (Sowmya et al., 2018).
Pharmaceutical Research
Antiarrhythmic Potential : Pyran derivatives, such as 5,7,8-Trimethyl-benzopyran and its analogs, have been synthesized and evaluated for their antiarrhythmic properties, particularly against ischemia-reperfusion injury. This underscores their potential in cardiovascular therapeutic research (Koini et al., 2009).
Cognitive Enhancing Agents : Studies on 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, including thiophene derivatives, have shown promising results in anti-amnestic and anti-hypoxic activities, indicating potential applications in treating cognitive disorders (Ono et al., 1995).
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c22-9-12-25-18(16-6-13-26-15-16)14-21-19(23)20(7-10-24-11-8-20)17-4-2-1-3-5-17/h1-6,13,15,18,22H,7-12,14H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVWJIBGTARYLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC=C3)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

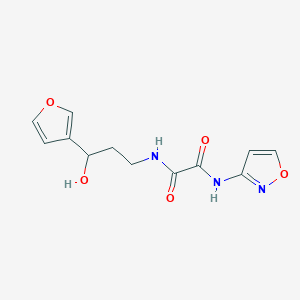
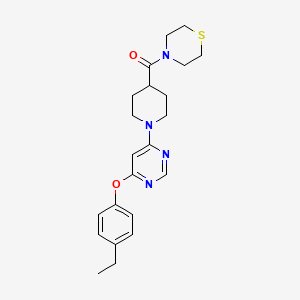
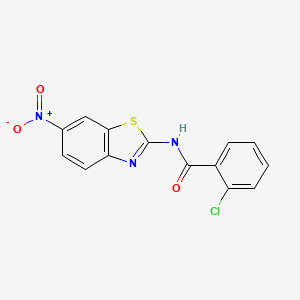
![methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2407673.png)
![9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
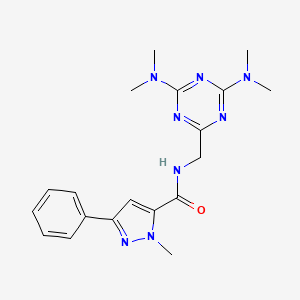
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)
![N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2407679.png)
![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)
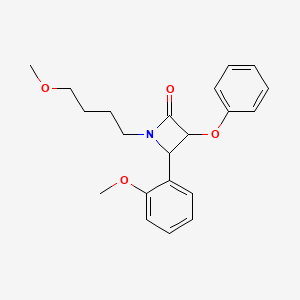
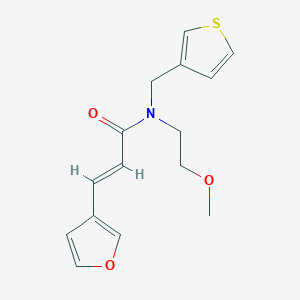

![4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2407685.png)
